Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
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Overview
Description
Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized benzothiazole derivatives and found them to have biological activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The benzothiazole structure consists of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
Benzothiazole compounds can undergo a variety of chemical reactions. For example, they can be synthesized through a reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing various benzothiazole derivatives, including Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate, showcasing its versatility in organic synthesis. For example, the synthesis of new pyridine derivatives from 2-amino substituted benzothiazoles highlights the compound's role in creating pharmacologically relevant structures Patel, Agravat, & Shaikh, 2011. Similarly, the compound serves as a precursor in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, underlining its importance in generating novel heterocyclic structures with potential biological activities Mohamed, 2014.
Biological Activities
Benzothiazole derivatives, including the compound , are explored for various biological activities. The synthesis of benzothiazole derivatives and their evaluation for antimicrobial and antioxidant activities reveal the potential therapeutic applications of these compounds. Notable studies include the development of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, which were screened for antibacterial, antioxidant, and antitubercular activities, demonstrating the compound's relevance in drug discovery efforts Bhoi, Borad, Pithawala, & Patel, 2016.
Catalysis and Material Science
In material science and catalysis, the compound finds application in the synthesis of heterocyclic compounds through catalytic processes. An example is the waste-free synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, illustrating the role of benzothiazole derivatives in facilitating environmentally friendly synthetic pathways Shimizu, Hirano, Satoh, & Miura, 2009.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the aforementioned enzymes, which are crucial for bacterial growth and survival .
Biochemical Pathways
The inhibition of the enzymes mentioned above would disrupt several biochemical pathways essential for bacterial growth and survival .
Result of Action
The inhibition of the enzymes mentioned above would likely result in the disruption of bacterial growth and survival .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate are largely determined by its molecular structure . The presence of the benzothiazole moiety in the compound suggests that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that the compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-3-24-16(22)10-7-8-11-14(9-10)26-17(19-11)21-18-20-15-12(23-2)5-4-6-13(15)25-18/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJYMNASEMCRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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